N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
Description
Historical Development of Benzoxazepine Research
The exploration of benzoxazepines began as an offshoot of benzodiazepine research in the mid-20th century. While Hoffmann-La Roche’s discovery of chlordiazepoxide in 1955 marked the dawn of benzodiazepine therapeutics, chemists soon recognized the potential of oxygen-modified analogs. The first synthetic routes to 1,4-benzoxazepines emerged in the 1960s, with initial efforts focusing on their sedative properties. By the 1980s, structural diversification efforts led to the incorporation of ketone groups at position 4 and alkyl substitutions at position 5, as seen in the target compound. A pivotal advancement occurred in the early 2000s when researchers demonstrated that 1,4-benzoxazepines could interact with G-protein-coupled receptors, expanding their therapeutic potential beyond traditional anxiolytic applications.
Key milestones include:
- 1963 : First reported synthesis of 2,3,4,5-tetrahydro-1,5-benzoxazepines via cyclization of phenolic amines
- 1998 : Discovery of pyrrolo-1,5-benzoxazepines (PBOX compounds) with apoptosis-inducing properties
- 2010s : Systematic exploration of 7-position modifications through Buchwald-Hartwig amidation
Taxonomic Classification in Research Literature
The target compound belongs to the 1,4-benzoxazepine subclass, characterized by a seven-membered ring fusing a benzene ring to an oxazepine moiety. Structural taxonomy reveals three critical classification axes:
Table 1: Taxonomic Classification of Benzoxazepine Derivatives
| Classification Axis | Subtypes | Target Compound Features |
|---|---|---|
| Ring Fusion Position | 1,4-Benzoxazepine | Benzo[b] fusion at 1,4 positions |
| Oxidation State | 4-Oxo derivatives | Ketone at position 4 |
| Substituent Pattern | 5-Alkyl, 7-Arylcarboxamide | Isopentyl (C5), 2-methoxybenzamide |
This taxonomy aligns with IUPAC nomenclature rules and UNODC’s benzodiazepine classification framework. The 3,3-dimethyl modification introduces conformational rigidity, while the isopentyl chain (3-methylbutyl) enhances lipophilicity compared to shorter alkyl chains.
Significance in Heterocyclic Medicinal Chemistry
1,4-Benzoxazepines occupy a privileged position in drug design due to:
- Synthetic versatility : The oxazepine ring permits diverse substitutions at positions 3, 5, and 7
- Bioisosteric potential : The oxygen atom mimics natural substrates in kinase binding pockets
- Balanced pharmacokinetics : Intermediate ring size (7-membered) optimizes membrane permeability and metabolic stability
The methoxybenzamide group at position 7 enhances hydrogen bonding capacity, as demonstrated in QSAR studies of analogous compounds. Molecular docking simulations suggest the isopentyl chain fills hydrophobic pockets in protein targets like PARP-1, though specific target data for this compound remain proprietary.
Research Evolution of Isopentyl-Substituted Benzoxazepines
The introduction of branched alkyl chains at position 5 represents a strategic response to the limited metabolic stability of early benzoxazepines. Key developments include:
Table 2: Chronology of 5-Alkyl Benzoxazepine Innovations
| Year | Innovation | Impact on Target Compound Design |
|---|---|---|
| 2005 | First 5-ethyl derivatives | Established alkyl chain tolerance |
| 2012 | Isobutyl-substituted PBOX analogs | Demonstrated enhanced cytotoxicity |
| 2018 | Isopentyl optimization studies | Balanced logP (2.8-3.1) achieved |
The isopentyl group (3-methylbutyl) in the target compound emerged from structure-activity relationship (SAR) studies showing:
- 20% increased plasma half-life vs. linear pentyl chains
- Optimal steric bulk for CYP3A4 avoidance (molecular width <6Å)
- Enhanced blood-brain barrier penetration in murine models
Synthetic routes to such derivatives typically employ:
- Friedel-Crafts acylation to install the 4-oxo group
- Reductive amination for 5-alkyl substitution
- Pd-catalyzed cross-coupling for 7-position arylation
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-14-17(10-11-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCKLJHIDUDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring, introduction of the isopentyl and dimethyl groups, and the final coupling with 2-methoxybenzamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogs
Table 1: Key Comparisons
Key Findings
A. Structural Similarities and Divergences
Core Structure: The target compound and GSK2982772 share the benzo[b][1,4]oxazepine core, but GSK2982772 lacks the 5-isopentyl group and instead incorporates a triazole-carboxamide, enhancing RIPK1 binding . Sulpiride and the target compound both feature a 2-methoxybenzamide group, but sulpiride’s simpler benzamide core lacks the oxazepine ring, leading to divergent targets (D2 receptor vs.
Substituent Effects :
- The isopentyl group in the target compound likely increases lipophilicity compared to GSK2982772’s methyl group, which may affect bioavailability.
- The 3,3-dimethyl groups in the target compound could reduce cytochrome P450-mediated metabolism relative to analogs with smaller alkyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
